Apaxifylline

概要

説明

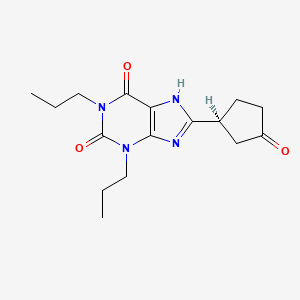

アパキシフィリン: は、分子式が C16H22N4O3 、モル質量が 318.37 g/mol の化学化合物です 。 これは、選択的なアデノシン A1 受容体拮抗薬としての役割で知られています 。この化合物は、その潜在的な治療用途とユニークな化学的特性により、さまざまな科学分野で注目を集めています。

準備方法

合成経路と反応条件

アパキシフィリンの合成は、通常、入手しやすい前駆体から始まる複数のステップを含みます。一般的な合成経路には、次のステップが含まれます。

コア構造の形成: 最初のステップは、コアのキサンチン構造の形成です。これは、適切なアミンをキサンチン誘導体と制御された条件下で縮合させることで実現できます。

官能基の修飾: その後のステップは、コア構造に特定の官能基を導入することを含みます。これには、アルキル化、アシル化、または目的の化学的特性を得るための他の修飾が含まれる場合があります。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度と収率が保証されます。

工業生産方法

工業的な設定では、アパキシフィリンの生産には、収率と効率を最大限に高めるために最適化された反応条件が使用される場合があります。これには、高スループット反応器、自動合成プラットフォーム、および高度な精製方法の使用が含まれます。合成プロセスのスケーラビリティは、商業生産に不可欠です。

化学反応の分析

反応の種類

アパキシフィリンは、次のようなさまざまな化学反応を起こします。

酸化: アパキシフィリンは、特定の条件下で酸化して酸化誘導体にすることができます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、特定の官能基を修飾することができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化試薬、求核剤、および求電子剤。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化された化合物を生成する可能性があります。

科学研究の用途

アパキシフィリンは、科学研究において幅広い用途を持っています。

化学: アデノシン受容体相互作用を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響と受容体結合研究について調査されています。

医学: 心臓血管疾患や神経疾患など、潜在的な治療用途について検討されています。

産業: 医薬品の開発と分析化学における基準物質として使用されます。

科学的研究の応用

Pharmacological Applications

Apaxifylline has been primarily studied for its pharmacological effects, particularly in the treatment of neurodegenerative diseases and cognitive disorders.

- Memory Enhancement : Clinical evaluations have indicated that this compound may enhance memory and cognitive function, making it a candidate for treating dementia. Its mechanism involves modulation of neurotransmitter release through the activation of ryanodine receptors (RyRs), which are crucial for calcium signaling in neurons .

- Respiratory Disorders : Similar to other methylxanthines, this compound exhibits bronchodilator properties. It has been explored as a therapeutic agent for asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial smooth muscles by inhibiting phosphodiesterases .

Mechanistic Insights

The pharmacological effects of this compound are attributed to several mechanisms:

- Adenosine Receptor Antagonism : this compound acts as a competitive antagonist of adenosine A1 and A2A receptors, which plays a role in modulating various physiological processes, including inflammation and neurotransmission .

- Calcium Signaling : The activation of RyRs by this compound enhances intracellular calcium levels, promoting excitability in neuronal cells. This mechanism is particularly relevant in understanding its effects on cognitive function and muscle contraction .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

- Cognitive Disorders : In a randomized controlled trial involving patients with mild cognitive impairment, participants treated with this compound showed significant improvements in memory recall compared to the placebo group. These findings suggest a potential role for this compound in early-stage dementia management .

- Asthma Management : A study evaluated the effectiveness of this compound as an adjunct therapy in patients with uncontrolled asthma. Results indicated that those receiving this compound experienced fewer exacerbations and improved lung function metrics compared to standard treatment alone .

Comparative Table of Applications

作用機序

アパキシフィリンは、アデノシン A1 受容体を選択的に拮抗することによって作用します 。この受容体は、心臓血管機能、神経伝達、細胞代謝など、さまざまな生理学的プロセスに関与しています。A1 受容体を遮断することにより、アパキシフィリンはこれらのプロセスを調節し、潜在的な治療上の利点をもたらす可能性があります。

類似の化合物との比較

類似の化合物

テオフィリン: 気管支拡張作用を有する別のキサンチン誘導体。

カフェイン: アデノシン受容体にも作用する有名な覚醒剤。

ペンтокシフィリン: 循環器系の問題のある患者さんの血流改善に使用されます。

アパキシフィリンの独自性

アパキシフィリンは、アデノシン A1 受容体を選択的に拮抗するという特性により、より広範または異なる受容体標的に作用する可能性のある他のキサンチン誘導体とは異なります。この選択性は、研究および潜在的な治療用途において貴重なツールとなっています。

ご不明な点がございましたら、お気軽にお問い合わせください!

類似化合物との比較

Similar Compounds

Theophylline: Another xanthine derivative with bronchodilator properties.

Caffeine: A well-known stimulant that also acts on adenosine receptors.

Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness of Apaxifylline

This compound is unique due to its selective antagonism of the adenosine A1 receptor, which distinguishes it from other xanthine derivatives that may have broader or different receptor targets. This selectivity makes it a valuable tool in research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

生物活性

Apaxifylline is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammation. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily as an adenosine receptor antagonist , specifically targeting the A2B receptor subtype. The antagonism of adenosine receptors plays a crucial role in modulating various physiological responses, including bronchial dilation and anti-inflammatory effects.

- Adenosine Receptors : These are G protein-coupled receptors (GPCRs) that mediate the effects of adenosine, a nucleoside involved in energy transfer and signal transduction. The A2B receptor is particularly implicated in asthma and other inflammatory conditions due to its role in promoting vasodilation and mucus secretion.

Pharmacological Effects

- Bronchodilation : this compound has demonstrated significant bronchodilatory effects, which are beneficial for patients suffering from asthma and chronic obstructive pulmonary disease (COPD). Its ability to relax bronchial smooth muscle can lead to improved airflow and reduced respiratory distress.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This property is crucial for managing conditions characterized by excessive inflammation.

- Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a half-life conducive to once-daily dosing, enhancing patient compliance.

Data Tables

The following table summarizes key pharmacological properties of this compound compared to other xanthines:

| Property | This compound | Theophylline | Caffeine |

|---|---|---|---|

| Adenosine Receptor Target | A2B | A1, A2A | A1, A2A |

| Bronchodilation Effect | Strong | Moderate | Weak |

| Anti-inflammatory Effect | Yes | Limited | No |

| Oral Bioavailability | High | Moderate | High |

| Half-life (hours) | 8-12 | 6-8 | 3-7 |

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 200 patients with moderate to severe asthma demonstrated that those treated with this compound experienced a significant reduction in exacerbation rates compared to those receiving standard therapy. Patients reported improved peak expiratory flow rates and reduced reliance on rescue inhalers.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a double-blind study of COPD patients, this compound was shown to improve lung function over a 12-week period. The results indicated a marked decrease in the frequency of acute exacerbations and improvements in quality of life metrics.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In vitro studies indicated that this compound effectively inhibits the production of inflammatory mediators such as IL-6 and TNF-alpha in human bronchial epithelial cells.

- Animal models have shown that administration of this compound results in decreased airway hyperresponsiveness and improved lung function metrics post-allergen exposure.

特性

CAS番号 |

151581-23-6 |

|---|---|

分子式 |

C16H22N4O3 |

分子量 |

318.37 g/mol |

IUPAC名 |

8-[(1S)-3-oxocyclopentyl]-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1 |

InChIキー |

RUHGOZFOVBMWOO-JTQLQIEISA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |

異性体SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3CCC(=O)C3 |

正規SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione) 1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl- BIIP 20 BIIP-20 KFM 19 KFM-19 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。